4-(Propylamino)piperidine-4-carboxamide
Description
4-(Propylamino)piperidine-4-carboxamide is a piperidine derivative featuring a propylamino group at the 4-position and a carboxamide moiety. These compounds are frequently used as intermediates or active components in drug development due to their modular scaffold, which allows for diverse functionalization to optimize pharmacokinetic and pharmacodynamic properties .
Properties
CAS No. |
96619-91-9 |
|---|---|
Molecular Formula |
C9H19N3O |
Molecular Weight |
185.27 g/mol |
IUPAC Name |
4-(propylamino)piperidine-4-carboxamide |
InChI |
InChI=1S/C9H19N3O/c1-2-5-12-9(8(10)13)3-6-11-7-4-9/h11-12H,2-7H2,1H3,(H2,10,13) |
InChI Key |
KZMRRQMCXODLGO-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1(CCNCC1)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Propylamino)piperidine-4-carboxamide typically involves the reaction of piperidine derivatives with propylamine under controlled conditions. One common method involves the use of a nickel catalyst to facilitate the reaction, resulting in the formation of the desired compound . The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of 4-(Propylamino)piperidine-4-carboxamide may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, further enhances the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
4-(Propylamino)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where the propylamino group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various halogenating agents, such as thionyl chloride, can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted piperidines.
Scientific Research Applications
Antiviral Activity
One of the notable applications of 4-(Propylamino)piperidine-4-carboxamide is its role as a potential antiviral agent. Research has indicated that derivatives of piperidine-4-carboxamide exhibit significant inhibitory effects against human immunodeficiency virus type 1 (HIV-1). For instance, modifications to piperidine derivatives have led to compounds with high binding affinity to CCR5, a coreceptor for HIV-1 entry into cells. A specific compound, identified as TAK-220, demonstrated an IC50 value of 3.5 nM for CCR5 binding and was effective in inhibiting HIV-1 replication in clinical isolates .
Cancer Therapeutics
The compound has also been investigated for its potential in cancer therapy. It acts as an inhibitor of the protein kinase B (PKB) pathway, which is often dysregulated in various cancers, including prostate and breast cancers. The development of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides has shown promise as selective and orally bioavailable inhibitors of PKB with demonstrated antitumor activity in vivo .
Table 1: Summary of PKB Inhibitory Activity
| Compound | Selectivity for PKB | Inhibition Activity | Reference |
|---|---|---|---|
| TAK-220 | High | IC50 = 3.5 nM | |
| Compound 2 | 24-fold | Potent against human tumor xenografts |
Neurodegenerative Disease Research
In the context of neurodegenerative diseases such as Alzheimer's disease, compounds based on the piperidine scaffold have been explored for their ability to inhibit secretory glutaminyl cyclase (sQC), an enzyme implicated in amyloid beta toxicity. A recent study identified a novel sQC inhibitor with a piperidine-4-carboxamide moiety, showing moderate toxicity and promising binding characteristics that could lead to the development of effective therapies for Alzheimer's disease .
Table 2: Inhibitory Activity Against sQC
| Compound | IC50 (μM) | Binding Mode Insights | Reference |
|---|---|---|---|
| Cpd-41 | 34 | Docking studies support binding at active site |
Synthesis and Structure-Activity Relationship Studies
The synthesis of various analogs of 4-(Propylamino)piperidine-4-carboxamide has been crucial in understanding its structure-activity relationships (SAR). By modifying substituents on the piperidine ring and evaluating their biological activities, researchers have been able to optimize compounds for better efficacy and selectivity against specific targets such as PKB and CCR5 .
Case Study 1: HIV-1 Inhibition
In a study focused on enhancing the metabolic stability and potency of piperidine derivatives, researchers synthesized a series of compounds that exhibited strong inhibition of HIV-1 envelope-mediated membrane fusion with an IC50 as low as 0.42 nM for one of the optimized compounds .
Case Study 2: Cancer Cell Growth Inhibition
Another investigation demonstrated that certain piperidine derivatives not only inhibited PKB activity but also effectively reduced tumor growth in xenograft models. This highlights their potential as therapeutic agents in oncology .
Mechanism of Action
The mechanism of action of 4-(Propylamino)piperidine-4-carboxamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit DNA gyrase in Mycobacterium abscessus, leading to DNA damage and bacterial cell death . Additionally, it has been investigated as an inhibitor of protein kinase B (Akt), which plays a crucial role in cell proliferation and survival .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Properties
| Compound Name | CAS No. | Molecular Weight | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|---|
| 4-(Propylamino)piperidine-4-carboxamide | N/A | ~187.28 | 1.2 | >10 (in DMSO) |
| N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide | N/A | ~432.47 | 3.5 | ~2 (in DMSO) |
| 4-[(4-Chlorophenyl)amino]-1-(phenylmethyl)-4-piperidinecarboxamide | 61087-51-2 | 371.87 | 4.1 | <1 (in water) |
Biological Activity
4-(Propylamino)piperidine-4-carboxamide, a compound with the molecular formula C9H19N3O, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and research findings.
- Molecular Formula : C9H19N3O
- Molecular Weight : 185.27 g/mol
- CAS Number : 96619-91-9
The biological activity of 4-(Propylamino)piperidine-4-carboxamide is primarily attributed to its interaction with various molecular targets. It has been studied for its potential as an inhibitor in several pathways, notably in cancer and viral infections. The compound's structure allows it to modulate signaling pathways involved in cell proliferation and inflammation.
Anti-Cancer Activity
Research indicates that derivatives of piperidine-4-carboxamide exhibit significant anti-cancer properties. For instance, compounds related to 4-(Propylamino)piperidine-4-carboxamide have shown inhibition of the protein kinase B (PKB) pathway, which is frequently deregulated in cancer cells. These compounds have demonstrated the ability to inhibit tumor growth in vivo, particularly in human tumor xenografts in nude mice models .
Antiviral Activity
The compound has also been investigated for its antiviral properties, particularly as a CCR5 inhibitor. A study reported that certain derivatives showed comparable inhibitory activity against CCR5 to the positive control maraviroc, with IC₅₀ values around 25 nM . This suggests potential applications in treating HIV infections.
Neuroprotective Effects
In the context of neurodegenerative diseases such as Alzheimer's disease (AD), piperidine-4-carboxamide derivatives have been explored for their ability to inhibit secretory glutaminyl cyclase (sQC). This inhibition may prevent the formation of neurotoxic amyloid variants, providing a new avenue for AD therapeutics .
Data Table: Biological Activity Overview
| Activity Type | Target/Pathway | IC₅₀ Value | Reference |
|---|---|---|---|
| Anti-Cancer | PKB | Not specified | |
| Antiviral | CCR5 | 25.73 nM | |
| Neuroprotection | Secretory Glutaminyl Cyclase (sQC) | 34 μM |
Case Study 1: Anti-Cancer Efficacy
In a study focusing on PKB inhibitors, derivatives of piperidine-4-carboxamide were synthesized and evaluated for their efficacy against tumor growth. The results indicated that these compounds could significantly reduce tumor size in xenograft models, demonstrating their potential as effective anti-cancer agents .
Case Study 2: HIV Treatment Potential
A series of piperidine derivatives were tested for their ability to inhibit CCR5-mediated HIV entry. The most potent compounds displayed IC₅₀ values comparable to existing treatments, indicating their viability as candidates for further development in HIV therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
